molecular formula C12H24N2O2 B2802653 tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate CAS No. 1526660-19-4

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B2802653
CAS No.: 1526660-19-4
M. Wt: 228.336
InChI Key: LYPUODUBNLFENM-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-2,2-dimethylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate include:

    tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    This compound hydrochloride: The hydrochloride salt form of the compound.

    This compound methyl ester: The methyl ester derivative of the compound.

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(13)12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPUODUBNLFENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCN1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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